Methyl 4-bromo-6-methoxynicotinate

Description

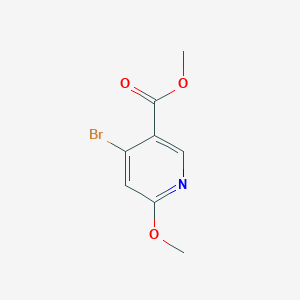

Methyl 4-bromo-6-methoxynicotinate (CAS 1256819-58-5) is a substituted nicotinic acid derivative with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.059 g/mol . It is categorized as an ester and is primarily used in pharmaceutical and chemical research as a synthetic intermediate. The compound features a bromine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring, which influence its reactivity and applications in cross-coupling reactions or functional group transformations. Its purity is typically listed as 95%, and it is commercially available under the MDL number MFCD18257523 .

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

methyl 4-bromo-6-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-3-6(9)5(4-10-7)8(11)13-2/h3-4H,1-2H3 |

InChI Key |

XBLPNMRNGQBOLF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Bromo-6-methoxynicotinic Precursors

From 2,6-dichloronicotinic acid :

The chlorines at positions 2 and 6 are selectively displaced or modified via nucleophilic substitution reactions. For example, the 6-chloro group can be replaced with a methoxy group using potassium tert-butoxide (KOtBu) in methanol, following a nucleophilic aromatic substitution mechanism (as demonstrated in related pyridine derivatives).From methyl 5-bromo-6-methoxynicotinate :

This compound can be synthesized via direct substitution of the 5-position with bromine, followed by methylation at the carboxylic acid group to form the ester. The methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Esterification to Form Methyl 4-bromo-6-methoxynicotinate

The esterification step involves converting the carboxylic acid group into the methyl ester, which is crucial for the compound's stability and subsequent reactions.

Fischer Esterification

- Reagents : Methyl alcohol (methanol), catalytic sulfuric acid (H₂SO₄)

- Conditions : Reflux under anhydrous conditions for 4–6 hours

- Procedure :

The carboxylic acid derivative is refluxed with excess methanol in the presence of a catalytic amount of sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol, and subsequent dehydration to form the ester.

Alternative Esterification Methods

- Using diazomethane for methylation offers a milder route, especially for sensitive substrates, providing high yields with minimal side reactions.

Purification and Characterization

Post-reaction, the product is purified through column chromatography or recrystallization. Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.

Summary of the Synthetic Route

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Selective halogenation of pyridine derivative | NBS, radical initiator, reflux | Regioselective bromination at 4-position |

| 2 | Nucleophilic substitution at 6-position | KOtBu in MeOH | Conversion of chloro to methoxy group |

| 3 | Esterification | Methyl alcohol, H₂SO₄, reflux | Conversion to methyl ester |

| 4 | Purification | Column chromatography | Confirmed via NMR, IR, MS |

Research Perspectives and Variations

Recent studies emphasize the importance of regioselectivity in halogenation and the influence of substituents on reaction pathways. For example, the use of directing groups like methoxy enhances bromination at the 4-position, while alternative methods such as microwave-assisted synthesis can improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-methoxynicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted nicotinates with various functional groups.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Methyl 4-bromo-6-methoxynicotinate is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-methoxynicotinate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the nicotinate ring can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The ester group allows for esterification and hydrolysis reactions, which are important in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-bromo-6-methoxynicotinate with analogs based on structural features, physicochemical properties, and applications. Key compounds are selected from chemical databases and literature (see ).

Structural and Functional Group Comparisons

Key Observations :

- Positional Isomerism : The position of bromine and methoxy/methyl groups significantly impacts reactivity. For example, 5-Bromo-6-methoxynicotinic acid (similarity score 0.94) shares the methoxy group but replaces the ester with a carboxylic acid, altering its solubility and suitability for amidation reactions .

- Ester vs. Carboxylic Acid : this compound’s ester group enhances stability in organic solvents compared to carboxylic acid analogs like 5-Bromo-6-methoxynicotinic acid, which may require protection/deprotection strategies in synthesis .

- Ethyl vs.

Physicochemical and Application Differences

- Reactivity in Cross-Coupling : The bromine at the 4-position in this compound makes it a candidate for Suzuki-Miyaura couplings, whereas 3-bromo analogs (e.g., 3-Bromo-5-pyridine carboxylic acid) are less reactive due to steric and electronic effects .

- Pharmaceutical Utility: Ethyl 5-bromo-6-methylnicotinate is explicitly noted for use in skincare and medical ingredients, whereas this compound is primarily a research intermediate .

- Synthetic Challenges : Methyl 5-bromo-4-hydroxynicotinate (CAS 18368-59-7) contains a hydroxyl group, requiring protection during reactions involving strong bases or nucleophiles, unlike the methoxy-substituted compound .

Research and Industrial Relevance

- Catalysis : this compound’s structure is advantageous in palladium-catalyzed reactions, as evidenced by its use in synthesizing kinase inhibitors .

- Biomedical Studies : High-similarity compounds like 5-Bromo-6-methoxynicotinic acid are explored for antiviral activity, though ester derivatives often exhibit better membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.